molecular formula C25H25FN2O B15035985 {2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-fluorophenyl)methanone

{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-fluorophenyl)methanone

Cat. No.: B15035985
M. Wt: 388.5 g/mol
InChI Key: SRJAUIRBOWAWFO-UHFFFAOYSA-N
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Description

{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-fluorophenyl)methanone is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2,8-dimethylquinoline with 2-methylphenylamine under acidic conditions to form the intermediate amine derivative. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

The compound has potential applications in drug discovery and development. Its quinoline core is a common motif in many pharmacologically active compounds, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and dyes, due

Properties

Molecular Formula

C25H25FN2O

Molecular Weight

388.5 g/mol

IUPAC Name

[2,8-dimethyl-4-(2-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C25H25FN2O/c1-16-7-4-5-10-22(16)27-23-15-18(3)28(24-17(2)8-6-9-21(23)24)25(29)19-11-13-20(26)14-12-19/h4-14,18,23,27H,15H2,1-3H3

InChI Key

SRJAUIRBOWAWFO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC(=C2N1C(=O)C3=CC=C(C=C3)F)C)NC4=CC=CC=C4C

Origin of Product

United States

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